4-Bromo-2,3-Dichlorophenol
Overview
Description
4-Bromo-2,3-Dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O . It has a molecular weight of 241.9 and is typically found in a solid state .
Molecular Structure Analysis
The molecule contains a total of 13 bonds, including 10 non-Hydrogen bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
4-Bromo-2,3-Dichlorophenol is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
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- 4-Bromo-2,3-Dichlorophenol can be used in the determination of chlorophenols in water and soil . This involves the use of gas chromatography/mass spectrometry (GC/MS) techniques .
- The method involves the use of an Agilent VF-5ms column for the analysis, with helium as the carrier gas . The sample is injected in a splitless manner, and the detector used is a mass spectrometer .
- The results obtained from this method can help in the detection and quantification of various chlorophenols present in environmental samples .
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- 4-Bromo-2,3-Dichlorophenol can also be analyzed using gas chromatography as described in the U.S. Environmental Protection Agency’s METHOD 8041A .
- This method describes open-tubular, capillary column gas chromatography procedures for the analysis of phenols .
- The results obtained from this method can provide valuable information about the presence and concentration of various phenols in a sample .
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- 4-Bromo-2,3-Dichlorophenol could potentially be used in pharmaceutical research . While specific applications are not detailed, compounds like this are often used in the synthesis of new drugs or as intermediates in chemical reactions .
- The methods of application would depend on the specific research context and could involve various chemical reactions .
- The outcomes of such research could include the development of new therapeutic agents or a better understanding of certain biological processes .
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- 4-Bromo-2,3-Dichlorophenol could also be used in material science research . For example, it could be used in the synthesis of new materials or in the modification of existing ones .
- The methods of application would again depend on the specific research context and could involve various chemical reactions .
- The outcomes of such research could include the development of new materials with improved properties or a better understanding of material behavior .
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,3-dichlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNKSTVBQXFSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487260 | |
Record name | 4-Bromo-2,3-Dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-Dichlorophenol | |
CAS RN |
1940-44-9 | |
Record name | 4-Bromo-2,3-Dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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